molecular formula C10H18O2 B12117514 5-Hydroxy-2-isopropyl-5-methylcyclohexanone

5-Hydroxy-2-isopropyl-5-methylcyclohexanone

Cat. No.: B12117514
M. Wt: 170.25 g/mol
InChI Key: MITMEWYOGQSHSC-UHFFFAOYSA-N
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Description

5-Hydroxy-2-isopropyl-5-methylcyclohexanone is an organic compound with a molecular formula of C10H18O2 It is a derivative of menthone, a naturally occurring monoterpenoid found in essential oils

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-isopropyl-5-methylcyclohexanone can be achieved through several methods. One common approach involves the condensation of 2-isopropyl-5-methylcyclohexanone with hydroxylamine to form the corresponding oxime, followed by reduction to yield the desired hydroxy compound . The reaction typically requires a catalytic amount of glacial acetic acid and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-isopropyl-5-methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Hydroxy-2-isopropyl-5-methylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-isopropyl-5-methylcyclohexanone involves its interaction with specific molecular targets and pathways. For example, it may bind to transient receptor potential channels (TRP) and modulate their activity, leading to various physiological effects. Additionally, it can act as a modulator of GABA A receptors, demonstrating anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-isopropyl-5-methylcyclohexanone is unique due to the presence of the hydroxy group, which imparts different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

5-hydroxy-5-methyl-2-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)6-9(8)11/h7-8,12H,4-6H2,1-3H3

InChI Key

MITMEWYOGQSHSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1=O)(C)O

Origin of Product

United States

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